molecular formula C13H17Cl2NO3S B345792 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)azepane CAS No. 457961-68-1

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)azepane

Cat. No.: B345792
CAS No.: 457961-68-1
M. Wt: 338.2g/mol
InChI Key: IKVJUBZHNCFIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)azepane is a chemical compound characterized by its unique structure, which includes a sulfonyl group attached to an azepane ring and a dichloromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)azepane typically involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with azepane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)azepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)azepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include the inhibition of key enzymes in metabolic pathways or the modulation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

  • 1-(4,5-Dichloro-2-methylphenyl)-3-(4-methoxyphenyl)urea
  • 1-(4,5-Dichloro-2-methylphenyl)-3-(4-(methylthio)phenyl)urea

Comparison: 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)azepane is unique due to its specific structural features, such as the presence of both dichloro and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-(3,4-dichloro-2-methoxyphenyl)sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO3S/c1-19-13-11(7-6-10(14)12(13)15)20(17,18)16-8-4-2-3-5-9-16/h6-7H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVJUBZHNCFIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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